molecular formula C9H16O2 B1434956 (7-Oxaspiro[3.5]nonan-2-yl)methanol CAS No. 1896810-74-4

(7-Oxaspiro[3.5]nonan-2-yl)methanol

Cat. No. B1434956
CAS RN: 1896810-74-4
M. Wt: 156.22 g/mol
InChI Key: AVSRKWAKUFAPLU-UHFFFAOYSA-N
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Description

“(7-Oxaspiro[3.5]nonan-2-yl)methanol” is a chemical compound with the CAS Number: 1896810-74-4 . It has a molecular weight of 156.22 . The IUPAC name for this compound is (7-oxaspiro[3.5]nonan-2-yl)methanol . The InChI code for this compound is 1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 .


Molecular Structure Analysis

The InChI code for “(7-Oxaspiro[3.5]nonan-2-yl)methanol” is 1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(7-Oxaspiro[3.5]nonan-2-yl)methanol” is a liquid . The compound’s country of origin is UA .

Scientific Research Applications

Synthesis of Spirocyclic Oxindoles

Researchers have developed methods to synthesize diversely functionalized spirocyclic oxindoles using metal-mediated carbonyl-addition/cyclization reaction sequences. These spirocyclization precursors have shown significant promise in creating oxaspiro oxindoles, demonstrating the compound's utility in complex organic syntheses (Alcaide, Almendros, & Rodríguez-Acebes, 2006).

Spirocyclization of Secondary Allylic Alcohols

Another study highlights the Amberlyst-15-catalyzed intramolecular S_N2′ oxaspirocyclization of secondary allylic alcohols, leading to the total synthesis of spirocyclic ethers such as theaspirane and theaspirone. This method emphasizes the compound's role in facilitating efficient and novel synthetic pathways for creating spirocyclic frameworks (Young, Jung, & Cheng, 2000).

Anion-accelerated Oxy-Cope Rearrangement

The use of (7-Oxaspiro[3.5]nonan-2-yl)methanol derivatives in anion-accelerated oxy-Cope rearrangements has been studied to assess π-facial selectivity, indicating the compound's significance in understanding and manipulating stereoselective reactions (Yadav, Jeyaraj, & Parvez, 2000).

Synthesis of 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes

A novel route to 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes showcases the compound's versatility in accessing previously unknown symmetric and unsymmetric spiro compounds, which could have applications in various fields including drug discovery and materials science (Attanasi, Crescentini, Filippone, & Mantellini, 2001).

One-Pot Synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones

The development of a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones highlights the compound's utility in streamlined synthetic processes. This approach leverages Mn(III)-based reactions to efficiently create complex spirocyclic scaffolds, demonstrating the compound's utility in organic synthesis and potential applications in medicinal chemistry (Huynh, Nguyen, & Nishino, 2017).

properties

IUPAC Name

7-oxaspiro[3.5]nonan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSRKWAKUFAPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Oxaspiro[3.5]nonan-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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